molecular formula C25H32O3 B14641107 Undecyl 4-benzoylbenzoate CAS No. 53912-04-2

Undecyl 4-benzoylbenzoate

Cat. No.: B14641107
CAS No.: 53912-04-2
M. Wt: 380.5 g/mol
InChI Key: DWJGXJQUYGHNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecyl 4-benzoylbenzoate is an organic compound that belongs to the class of benzoylbenzoates It is characterized by the presence of an undecyl group attached to the 4-position of the benzoylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 4-benzoylbenzoate typically involves the esterification of 4-benzoylbenzoic acid with undecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Undecyl 4-benzoylbenzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The benzoylbenzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions is commonly used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Undecyl 4-benzoylbenzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products for its stabilizing properties.

Mechanism of Action

The mechanism of action of undecyl 4-benzoylbenzoate involves its interaction with cellular membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane-bound enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a benzoyl group.

    4-Benzoylbenzoic acid: Lacks the undecyl group, making it less lipophilic.

    Undecyl benzoate: Similar alkyl chain but lacks the benzoylbenzoate moiety.

Uniqueness

Undecyl 4-benzoylbenzoate is unique due to the combination of its long alkyl chain and benzoylbenzoate moiety. This structure imparts distinct lipophilic properties, making it suitable for applications in drug delivery and cosmetics where membrane interaction is crucial.

Properties

CAS No.

53912-04-2

Molecular Formula

C25H32O3

Molecular Weight

380.5 g/mol

IUPAC Name

undecyl 4-benzoylbenzoate

InChI

InChI=1S/C25H32O3/c1-2-3-4-5-6-7-8-9-13-20-28-25(27)23-18-16-22(17-19-23)24(26)21-14-11-10-12-15-21/h10-12,14-19H,2-9,13,20H2,1H3

InChI Key

DWJGXJQUYGHNNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.